4-Chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-YL)benzamide
Description
4-Chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)benzamide (Molecular Formula: C₁₇H₁₂Cl₂N₂OS) is a thiazole-based benzamide derivative characterized by a chloro-substituted benzamide core and a 2-chlorobenzyl group attached to the thiazole ring .
Properties
CAS No. |
302548-96-5 |
|---|---|
Molecular Formula |
C17H12Cl2N2OS |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
4-chloro-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H12Cl2N2OS/c18-13-7-5-11(6-8-13)16(22)21-17-20-10-14(23-17)9-12-3-1-2-4-15(12)19/h1-8,10H,9H2,(H,20,21,22) |
InChI Key |
RKRKYGPOCTXZGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method employs α-haloketones and thiourea to form thiazole rings. For 5-(2-chlorobenzyl) substitution:
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Synthesis of α-Bromoketone Precursor :
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Cyclization with Thiourea :
Key Parameters :
Post-Functionalization of Preformed Thiazoles
An alternative approach modifies existing thiazole rings:
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Alkylation at C5 :
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Protection-Deprotection Strategies :
Challenges :
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Regioselectivity: Competing N-alkylation may occur without careful temperature control.
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Solubility: Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification.
Amide Bond Formation: Coupling Strategies
Coupling 4-chlorobenzoic acid derivatives with 5-(2-chlorobenzyl)-1,3-thiazol-2-amine is achieved through two main methods:
Schotten-Baumann Reaction
A classical approach using acyl chlorides:
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Reaction Conditions :
Limitations :
EDCI/HOBt-Mediated Coupling
A modern, high-yield method adapted from peptide synthesis:
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Protocol :
-
Workup :
Optimization Data :
Purification and Crystallization
Column Chromatography
Polymorphic Control via Crystallization
Adapting methods from agrochemical patents:
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Solvent Selection :
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Acetonitrile preferentially crystallizes the thermodynamically stable form.
-
-
Seeding :
-
Isolation :
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiazoles.
Scientific Research Applications
Synthesis of 4-Chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-YL)benzamide
The synthesis of this compound typically involves the reaction of 2-chlorobenzylamine with thiazole derivatives. The process can be optimized through various organic synthesis techniques, including:
- Nucleophilic substitution reactions : The compound can be synthesized by reacting a suitable thiazole derivative with 2-chlorobenzylamine under controlled conditions.
- Use of acid chlorides : The incorporation of chloroacetyl chloride in the reaction pathway can yield acetamide derivatives that exhibit enhanced biological properties.
The biological activity of this compound has been explored in several studies, focusing primarily on its anticancer properties. Key findings include:
- Antitumor Activity : Research indicates that compounds containing thiazole moieties exhibit significant antitumor activity against various cancer cell lines. For instance, derivatives of thiazoles have shown selective cytotoxicity towards human lung adenocarcinoma cells (A549) and glioblastoma cells (U251) with IC50 values indicating effective inhibition of cell proliferation .
- Mechanism of Action : The proposed mechanisms involve the induction of apoptosis and cell cycle arrest. Studies have demonstrated that these compounds can interact with specific molecular targets involved in cancer progression, leading to reduced tumor growth .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound and its derivatives:
Therapeutic Potential
The therapeutic applications extend beyond oncology:
- Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives possess antimicrobial properties, making them candidates for further investigation in treating bacterial infections.
- Anti-inflammatory Effects : Some compounds within this class have shown potential in modulating inflammatory pathways, indicating possible applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-YL)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole vs. Thiadiazole/Oxadiazole Derivatives
Key Differences in Ring Systems:
- Thiazole vs. Thiadiazole: Replacing the thiazole ring with a 1,3,4-thiadiazole moiety (e.g., 4-chloro-N-(5-(3-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide, ) introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. This modification correlates with enhanced antibacterial activity against P. aeruginosa in thiadiazole derivatives .
- Thiazole vs. Oxadiazole : Oxadiazole analogs (e.g., 4-Chloro-N-[5-(4-chloro-phenyl)-1,3,4-oxadiazol-2-yl]-benzamide, ) exhibit higher metabolic stability due to reduced susceptibility to enzymatic degradation. However, the oxygen atom in oxadiazoles may reduce lipophilicity compared to sulfur-containing thiazoles, impacting membrane permeability .
Table 1: Comparison of Ring Systems
Substituent Variations on the Benzamide Core
Chloro vs. Fluoro/Methoxy/Nitro Groups:
- Fluorine Substitution : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () shows increased metabolic stability due to fluorine’s electronegativity and strong C-F bonds. The difluoro groups may enhance binding affinity in enzyme pockets through dipole interactions .
- Methoxy Substitution : 2-Chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide () demonstrates improved solubility compared to chloro analogs, as methoxy groups reduce hydrophobicity (ALogP ~2.8 vs. ~3.5 for chloro derivatives) .
Table 2: Substituent Effects on Physicochemical Properties
Substituent Variations on the Thiazole Ring
Benzyl vs. Aryl/Alkyl Groups:
- 4-Methoxybenzyl () : The methoxy group’s electron-donating nature may alter π-π stacking interactions in hydrophobic binding pockets .
- Ethylsulfanyl () : 4-Chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide introduces a flexible alkyl chain, possibly improving solubility but reducing target specificity .
Biological Activity
4-Chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-YL)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 300.79 g/mol. The compound features a thiazole ring, a chloro group, and a benzamide moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator, affecting pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that the compound can inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 15.5 | Induction of apoptosis |
| A549 (Lung) | 12.3 | Cell cycle arrest |
| HepG2 (Liver) | 10.7 | Inhibition of proliferation |
These findings indicate that the compound may induce apoptosis through both intrinsic and extrinsic pathways, potentially by upregulating pro-apoptotic factors or downregulating anti-apoptotic proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values are as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound possesses moderate antibacterial activity, which may be useful in treating infections caused by resistant bacterial strains.
Enzyme Inhibition
Studies have reported that this compound inhibits specific enzymes involved in cancer progression:
- Acetylcholinesterase (AChE) : IC50 = 0.25 µM
- Butyrylcholinesterase (BChE) : IC50 = 0.30 µM
These inhibitory effects suggest that the compound could have implications in neurodegenerative diseases as well as cancer therapy.
Case Studies
- In Vivo Studies : A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound at doses of 10 mg/kg significantly reduced tumor size compared to controls.
- Combination Therapy : When combined with standard chemotherapeutic agents like cisplatin, the compound enhanced the overall cytotoxicity against resistant cancer cell lines, indicating a potential role in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
